2-(4-Chloro-2-methylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c1-12-10-15(20)5-9-18(12)24-19-14(11-22)4-8-17(23-19)13-2-6-16(21)7-3-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAAXJGZDYWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the reaction of 4-chloro-2-methylphenol with 4-fluorobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-methylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The following table highlights key structural and functional differences between the target compound and similar pyridine-3-carbonitrile derivatives:
Biological Activity
2-(4-Chloro-2-methylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a complex organic compound with potential applications in various biological fields, particularly in herbicide development. Its unique molecular structure, characterized by a pyridine ring with specific substituents, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with similar compounds.
Chemical Structure
The IUPAC name for this compound is this compound. The molecular formula is , and its CAS number is 252059-99-7. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClFN2O |
| Molecular Weight | 344.76 g/mol |
| IUPAC Name | This compound |
| CAS Number | 252059-99-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate various pathways through receptor binding or enzyme inhibition. The compound's structural features contribute to its lipophilicity and potential bioactivity.
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. It functions similarly to other phenoxy herbicides by inhibiting plant growth through the disruption of hormonal balance and metabolic processes in target species. Comparative studies have shown that it is effective against a range of broadleaf weeds, potentially offering a more selective action compared to conventional herbicides .
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. For instance, it has been tested against MCF-7 human breast cancer cells, demonstrating cytotoxic effects with IC50 values indicating significant growth inhibition. These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate antibacterial activity, which warrants further exploration into its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Comparison with other compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the unique properties of this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyridine derivative | Herbicidal, anticancer |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxy acid | Herbicidal |
| Mecoprop | Phenoxy acid | Herbicidal |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.
Case Studies
- Case Study on Herbicidal Efficacy : A field trial conducted in controlled agricultural settings demonstrated that the application of this compound significantly reduced weed biomass compared to untreated controls, confirming its practical utility in crop management.
- Anticancer Screening : A study involving various cancer cell lines reported that this compound exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for further drug development.
Q & A
How can researchers design and optimize the synthetic route for 2-(4-Chloro-2-methylphenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile?
Methodological Answer:
Synthesis of this compound likely involves multi-step reactions, such as cyclization or nucleophilic substitution. For example, analogous pyridine-3-carbonitrile derivatives are synthesized via condensation reactions using ethanol as a solvent, with piperidine as a catalyst under reflux conditions . Optimizing reaction parameters (e.g., molar ratios, temperature, and catalyst selection) is critical. For instance, adjusting the stoichiometry of α-cyano cinnamontrile derivatives and phenolic precursors can enhance yield . Purification via recrystallization from ethanol or column chromatography may resolve byproduct interference .
What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR and Mass Spectrometry : H/C NMR can confirm substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight (exact mass: 338.0622) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry. Refinement using SHELXL (e.g., riding models for H-atoms, anisotropic displacement parameters for heavy atoms) ensures accuracy . For example, similar compounds exhibit planar pyridine rings with bond lengths deviating ≤0.02 Å from theoretical values .
How do computational methods aid in predicting the compound’s reactivity and intermolecular interactions?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies can simulate binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses . For fluorinated analogs, electrostatic potential maps reveal electron-deficient regions influenced by the 4-fluorophenyl group .
What experimental strategies address contradictions in reported crystallographic data for pyridine-3-carbonitrile derivatives?
Methodological Answer:
Discrepancies in unit cell parameters or torsion angles may arise from differences in refinement protocols (e.g., riding vs. free H-atom models). Cross-validation using multiple software (SHELXL, PLATON) and twin refinement for twinned crystals improve reliability . For example, re-refining data with updated scattering factors or applying restraints to disordered moieties resolves conflicts .
How can researchers evaluate the biological potential of this compound while minimizing off-target effects?
Methodological Answer:
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or cytochrome P450) to assess selectivity. Fluorinated pyridines often exhibit enhanced metabolic stability .
- In Vivo Models : Rodent pharmacokinetic studies (e.g., bioavailability, half-life) combined with toxicity profiling (e.g., Ames test) prioritize candidates . Structural analogs with chloro/fluoro substituents show improved CNS penetration, suggesting blood-brain barrier compatibility .
What strategies optimize regioselectivity during functionalization of the pyridine core?
Methodological Answer:
Directing groups (e.g., -CN) influence electrophilic substitution patterns. For example, the 3-cyano group in pyridine-3-carbonitriles directs electrophiles to the C-4 position. Transition metal catalysis (e.g., Pd-mediated coupling) enables selective C-H activation at electron-deficient sites . Steric effects from the 4-chloro-2-methylphenoxy group may further modulate reactivity .
How do solvent polarity and temperature affect the compound’s stability during storage?
Methodological Answer:
Accelerated stability studies under varying conditions (40°C/75% RH) identify degradation pathways. Polar aprotic solvents (e.g., DMSO) may stabilize the compound by reducing hydrolysis of the nitrile group. LC-MS monitors degradation products (e.g., hydrolysis to carboxylic acids) .
What advanced analytical techniques resolve spectral overlaps in NMR data?
Methodological Answer:
2D NMR (e.g., COSY, HSQC) decouples overlapping signals. For instance, H-C correlations distinguish aromatic protons in the 4-fluorophenyl and pyridine rings. DOSY NMR differentiates species in mixtures by diffusion coefficients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
